2-{Imidazo[1,2-a]pyridin-2-yl}morpholine
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Overview
Description
2-{Imidazo[1,2-a]pyridin-2-yl}morpholine is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.245. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The versatility of imidazo[1,2-a]pyridines, including derivatives like 2-{Imidazo[1,2-a]pyridin-2-yl}morpholine, has been extensively explored in organic chemistry for their unique structural and chemical properties. Notably, methods for the synthesis of methylimidazo[1,2-a]pyridines without any deliberate addition of catalysts have been reported, highlighting the potential for "water-mediated" hydroamination and silver-catalyzed aminooxygenation processes (Darapaneni Chandra Mohan et al., 2013). Furthermore, the aminomethylation of 2-(2-furyl)imidazo-[1,2-a]pyridine has been investigated, revealing insights into regioselective modifications that enhance the molecule's utility in further chemical synthesis (N. O. Saldabol et al., 1971).
Catalysis and Material Science
Imidazo[1,2-a]pyridines have found applications beyond organic synthesis, touching upon material science and catalysis. For instance, carboxyl-functionalized task-specific ionic liquids incorporating morpholine have been developed for the selective dissolution of metal oxides and hydroxides. This innovation underscores the compounds' significance in material processing and recycling (P. Nockemann et al., 2008).
Pharmacological Research
In pharmacological research, the imidazo[1,2-a]pyridine core, including structures related to this compound, is pivotal due to its bioactive properties. Recent studies have documented the discovery of novel imidazo[4,5-b]pyridines as potent and selective inhibitors of phosphodiesterase 10A (PDE10A), demonstrating the therapeutic potential of these compounds in neurodegenerative and psychiatric disorders (E. Hu et al., 2014). Additionally, the broad pharmacological applications of imidazo[1,2-a]pyridines have been extensively reviewed, highlighting their roles as enzyme inhibitors, receptor ligands, and anti-infectious agents (C. Enguehard-Gueiffier & A. Gueiffier, 2007).
Environmental and Corrosion Studies
Notably, benzimidazole derivatives, including morpholine-based compounds, have been evaluated as corrosion inhibitors for steel in acidic environments. This research elucidates the protective mechanisms at the molecular level, offering insights into the development of more effective corrosion prevention strategies (M. Yadav et al., 2016).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have been found to exhibit antimicrobial potency against a panel of bacterial and fungal pathogens . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Related imidazo[1,2-a]pyridine derivatives have shown to inhibit the formation of yeast to mold as well as ergosterol formation, a crucial component of fungal cell membranes . This suggests that 2-{Imidazo[1,2-a]pyridin-2-yl}morpholine may interact with its targets to disrupt essential biological processes, leading to the inhibition of pathogen growth.
Biochemical Pathways
Related compounds have been shown to inhibit ergosterol biosynthesis, a critical pathway in fungal cells . Disruption of this pathway can lead to cell membrane instability and ultimately cell death.
Pharmacokinetics
A related compound, probe ii, was analyzed for its admet properties and found to be moderately toxic to humans . Further in-vitro toxicity studies are needed to understand the real-time toxic level.
Result of Action
Related compounds have shown potent activity against candida spp, including several multidrug-resistant strains . This suggests that this compound may have similar antifungal effects.
Biochemical Analysis
Biochemical Properties
It has been found that similar imidazo[1,2-a]pyridine derivatives show excellent antifungal activity against fungal pathogens . These compounds interact with various enzymes and proteins, such as Sterol 14-alpha demethylase (CYP51), and inhibit the formation of ergosterol in yeast cells .
Cellular Effects
In cellular environments, 2-{Imidazo[1,2-a]pyridin-2-yl}morpholine has shown to have significant effects. For instance, similar imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against Candida spp., including several multidrug-resistant strains . These compounds influence cell function by inhibiting the formation of yeast to mold and ergosterol formation .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully elucidated. It is known that similar compounds exert their effects at the molecular level by interacting with specific biomolecules. For example, they inhibit the enzyme Sterol 14-alpha demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Temporal Effects in Laboratory Settings
Similar compounds have shown to exhibit minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL, which are the lowest concentrations enough to eliminate the Candida spp .
Metabolic Pathways
It is known that similar compounds interact with the enzyme Sterol 14-alpha demethylase (CYP51), which plays a crucial role in the biosynthesis of ergosterol .
Properties
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-ylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-5-14-8-9(13-11(14)3-1)10-7-12-4-6-15-10/h1-3,5,8,10,12H,4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQODJTKXWKHERS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CN3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.